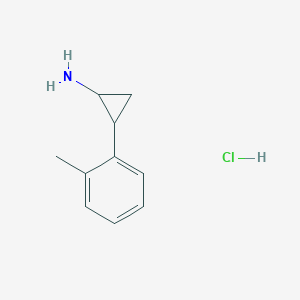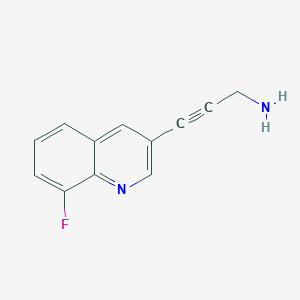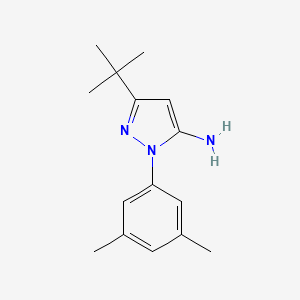
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiazepine family This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazepine ring, with a chlorine atom at the 8th position, a carboxylic acid group at the 7th position, and a ketone group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound in the presence of a base, followed by chlorination and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific reaction conditions.
Reduction: Alcohols or aldehydes can be formed from the reduction of the ketone or carboxylic acid groups.
Substitution: The substitution of the chlorine atom can lead to the formation of various derivatives with different functional groups.
科学研究应用
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and cardiovascular disorders.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalytic activity or electronic conductivity.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazepine core but differs in the presence of a sulfone group instead of a ketone.
2,3,4,5-Tetrahydro-1,5-benzothiazepine: Lacks the chlorine and carboxylic acid groups, making it less versatile in terms of functionalization.
8-Chloro-1,5-benzothiazepine: Similar structure but lacks the ketone and carboxylic acid groups.
Uniqueness
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its ability to interact with multiple biological targets can be leveraged for drug development.
属性
CAS 编号 |
2092829-66-6 |
|---|---|
分子式 |
C10H8ClNO3S |
分子量 |
257.69 g/mol |
IUPAC 名称 |
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3S/c11-6-4-8-7(3-5(6)10(14)15)12-9(13)1-2-16-8/h3-4H,1-2H2,(H,12,13)(H,14,15) |
InChI 键 |
OOFSUMZJSWWOKI-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=C(C=C(C(=C2)Cl)C(=O)O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)


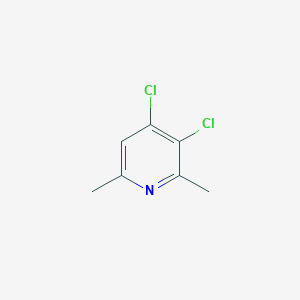
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
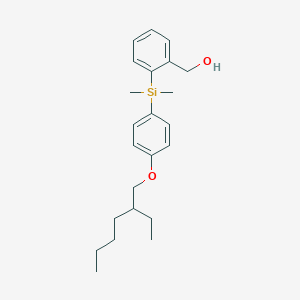
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
